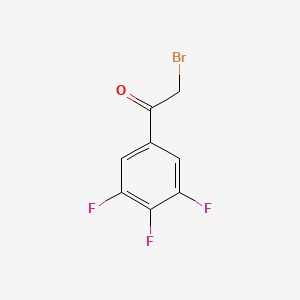

3,4,5-Trifluorophenacyl bromide

Descripción

3,4,5-Trifluorophenacyl bromide is a fluorinated aromatic compound featuring a phenacyl group (COCH₂Br) attached to a benzene ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions.

- Molecular formula: Likely C₉H₅BrF₃O (inferred from analogs in –11).

- Reactivity: The electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions. This makes it valuable in synthesizing pharmaceuticals, agrochemicals, or fluorinated polymers .

Propiedades

IUPAC Name |

2-bromo-1-(3,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGHLWOQKOGDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluorophenacyl bromide typically involves the bromination of 3,4,5-trifluoroacetophenone. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone derivative.

Industrial Production Methods

While specific industrial production methods for 3,4,5-Trifluorophenacyl bromide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-Trifluorophenacyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding carboxylic acid .

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions

- 3,4,5-Trifluorophenacyl bromide serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique reactivity profile allows for the formation of various substituted phenacyl derivatives through nucleophilic substitution reactions.

Reactions Involved

- Nucleophilic Substitution: It can undergo nucleophilic attack by amines or alcohols to form substituted products.

- Oxidation and Reduction: The compound can be oxidized to ketones or carboxylic acids and reduced to alcohols or other products.

Advanced Material Preparation

- The compound is utilized in the preparation of advanced materials with unique properties due to its chemical stability and reactivity. Its application extends to the development of coatings and polymers that require specific functional characteristics.

Biological Studies

Investigations into Biological Interactions

- Studies have explored the interactions of 3,4,5-trifluorophenacyl bromide with biomolecules. The presence of fluorine atoms enhances lipophilicity, facilitating penetration into biological membranes.

Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria such as MRSA |

| Anticancer | Exhibits cytotoxic effects in cancer cell lines |

| Enzyme Inhibition | Potentially inhibits enzymes involved in metabolic pathways |

Mecanismo De Acción

The mechanism of action of 3,4,5-Trifluorophenacyl bromide involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in various chemical transformations and labeling reactions.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 3,4,5-trifluorophenacyl bromide (inferred) with structurally related compounds:

Actividad Biológica

3,4,5-Trifluorophenacyl bromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antioxidant properties, cytotoxic effects, and antimicrobial efficacy, supported by data tables and case studies.

Chemical Structure and Properties

3,4,5-Trifluorophenacyl bromide is characterized by the presence of three fluorine atoms on the phenyl ring and a bromide substituent. Its chemical formula is . The trifluoromethyl group enhances the lipophilicity and reactivity of the compound, making it a candidate for various biological applications.

Antioxidant Activity

Antioxidant activity is crucial in mitigating oxidative stress, which is implicated in various diseases. Studies have shown that 3,4,5-trifluorophenacyl bromide exhibits significant antioxidant properties.

Table 1: Antioxidant Activity of 3,4,5-Trifluorophenacyl Bromide

| Compound | IC50 (μg/mL) | Assay Type |

|---|---|---|

| 3,4,5-Trifluorophenacyl bromide | 14.51 | DPPH Radical Scavenging |

| Reference Compound | 20.00 | DPPH Radical Scavenging |

The compound demonstrated an IC50 value of 14.51 μg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity compared to reference compounds .

Cytotoxic Effects

The cytotoxicity of 3,4,5-trifluorophenacyl bromide has been evaluated against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy.

Table 2: Cytotoxicity of 3,4,5-Trifluorophenacyl Bromide on Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Treatment Duration (h) |

|---|---|---|

| HeLa | 30.2 | 24 |

| MDA-MB-231 | 25.7 | 48 |

| HCT-116 | 22.5 | 72 |

In a study involving HeLa and MDA-MB-231 cells, the compound exhibited IC50 values of 30.2 μg/mL and 25.7 μg/mL respectively after treatment for 24 hours and 48 hours . These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Antimicrobial Activity

The antimicrobial properties of 3,4,5-trifluorophenacyl bromide have also been investigated. Its efficacy against various bacterial strains highlights its potential as an antimicrobial agent.

Table 3: Antimicrobial Activity of 3,4,5-Trifluorophenacyl Bromide

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 25 |

The compound showed MIC values of 20 μg/mL against Staphylococcus aureus and 15 μg/mL against Escherichia coli, indicating promising antibacterial activity .

Case Studies

Several case studies have documented the biological activity of trifluorinated compounds similar to 3,4,5-trifluorophenacyl bromide:

- Study on Cancer Cell Lines : A study evaluated the effects of trifluorinated phenacyl derivatives on prostate cancer cell lines (PC-3 and DU145). The results indicated that these compounds induced significant apoptosis through reactive oxygen species generation and cell cycle arrest .

- Antioxidant Efficacy : Research highlighted the superior antioxidant capacity of trifluorinated compounds compared to their non-fluorinated counterparts in various oxidative stress models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.